![molecular formula C12H16N2O3 B5619024 2-(4-allyl-2-methoxyphenoxy)acetohydrazide](/img/structure/B5619024.png)
2-(4-allyl-2-methoxyphenoxy)acetohydrazide
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Description
Synthesis Analysis
The synthesis of 2-(4-methoxyphenoxy)acetohydrazide and related compounds typically involves the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol, as demonstrated in the synthesis of a similar compound, C9H12N2O3 (Liu & Gao, 2012). Another approach involves reacting acetohydrazide with different chemical agents like 1-(4-methoxyphenyl)ethanone (Li & Jian, 2008).
Molecular Structure Analysis
Molecular structure analysis often reveals a degree of electronic delocalization in the molecule, as indicated by the relatively short N—N bond in the acetohydrazide group (Liu & Gao, 2012). In another study, the molecular structure showed all bond lengths and angles within normal ranges, with molecules linked into dimers by intermolecular hydrogen bonding (Li & Jian, 2008).
Chemical Reactions and Properties
The chemical reactions of these compounds often involve their synthesis from various chemical precursors. For example, 1,3,4-thiadiazole derivatives of a similar compound were synthesized by cyclization of carboxylic acid group of 2-(2-methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy) acetic acid with thiosemicarbazide (Noolvi et al., 2016).
Physical Properties Analysis
The crystal structure analysis can provide insights into the physical properties of these compounds. For instance, (2-methyl-phenoxy)-acetohydrazide, a related compound, crystallizes in the monoclinic crystal system with specific unit cell parameters (Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds are characterized through various spectroscopic techniques. For example, compounds derived from 2-(4-formyl-2-methoxyphenoxy) acetic acid were confirmed by IR, 1H NMR, and mass analysis, showing significant antimicrobial activities (Noolvi et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-4-9-5-6-10(11(7-9)16-2)17-8-12(15)14-13/h3,5-7H,1,4,8,13H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJQLSAUHWBUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Allyl-2-methoxyphenoxy)acetohydrazide |
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